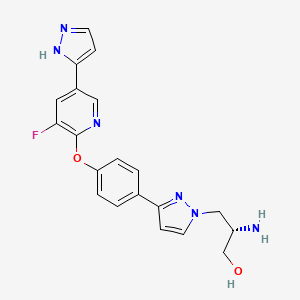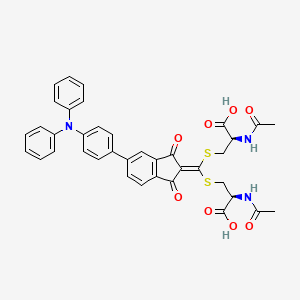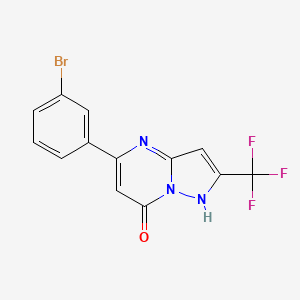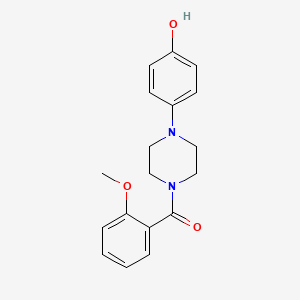
hTYR/AbTYR-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hTYR/AbTYR-IN-1 is a dual inhibitor of human tyrosinase and mushroom tyrosinase. It has inhibitory effects on both human tyrosinase and mushroom tyrosinase, with IC50 values of 5.4 micromolar and 3.52 micromolar, respectively . This compound is primarily used for the study of hyperpigmentation and melanoma in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hTYR/AbTYR-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve the use of aromatic compounds and amines under controlled conditions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not publicly detailed, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
hTYR/AbTYR-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
hTYR/AbTYR-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes related to pigmentation and melanoma.
Medicine: Potential therapeutic applications in treating hyperpigmentation disorders and melanoma.
Industry: Utilized in the development of skin-lightening agents and other cosmetic products
Mécanisme D'action
hTYR/AbTYR-IN-1 exerts its effects by inhibiting the activity of human tyrosinase and mushroom tyrosinase. Tyrosinase is an enzyme involved in the production of melanin, the pigment responsible for skin color. By inhibiting this enzyme, this compound reduces melanin production, which can help in treating hyperpigmentation disorders. The molecular targets include the active sites of tyrosinase enzymes, where the compound binds and prevents the enzyme from catalyzing the oxidation of tyrosine to melanin .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tyrosinase-IN-15
- Hexylresorcinol
- α-Arbutin
- Kojic acid
- Licraside
- Tyrosinase-IN-13
- Noroxyhydrastinine
- Toceranib Phosphate
Uniqueness
hTYR/AbTYR-IN-1 is unique due to its dual inhibitory activity against both human tyrosinase and mushroom tyrosinase. This dual inhibition makes it particularly effective in research related to hyperpigmentation and melanoma, as it can target multiple pathways involved in melanin production .
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
[4-(4-hydroxyphenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H20N2O3/c1-23-17-5-3-2-4-16(17)18(22)20-12-10-19(11-13-20)14-6-8-15(21)9-7-14/h2-9,21H,10-13H2,1H3 |
Clé InChI |
MUYCIIDDRAFFHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


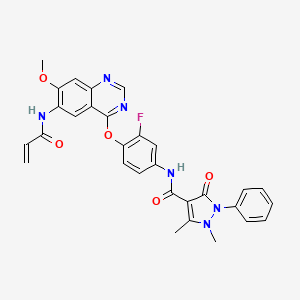
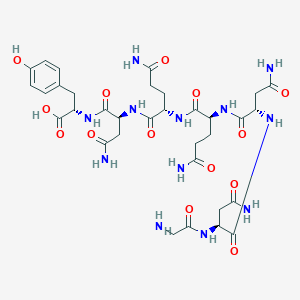
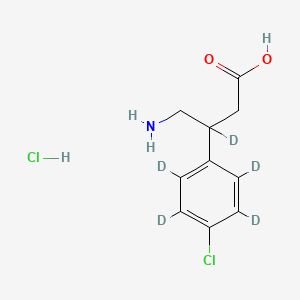
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
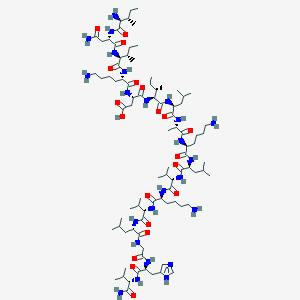
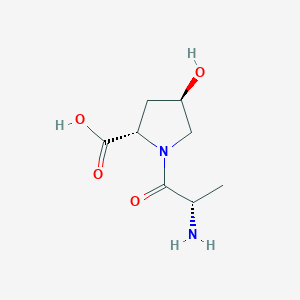
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)


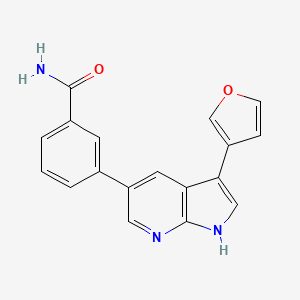
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
